SCH-351591
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Overview
Description
SCH-351591 is a potent, selective, and orally active inhibitor of phosphodiesterase-4 (PDE4). This compound has shown significant potential in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to inhibit all four subtypes of PDE4 (A, B, C, and D) .
Preparation Methods
The synthesis of SCH-351591 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the final product . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SCH-351591 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SCH-351591 has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promise in the treatment of respiratory diseases such as asthma and COPD due to its ability to inhibit PDE4 and reduce inflammation . Additionally, this compound has been investigated for its potential use in treating other inflammatory conditions and autoimmune disorders . In the field of biology, this compound has been used as a tool to study the role of PDE4 in various cellular processes and signaling pathways .
Mechanism of Action
SCH-351591 exerts its effects by selectively inhibiting PDE4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the intracellular levels of cAMP, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins. This results in the modulation of various cellular processes, including inflammation and immune responses . The molecular targets and pathways involved in the mechanism of action of this compound include the cAMP-PKA signaling pathway and the regulation of inflammatory mediators .
Comparison with Similar Compounds
SCH-351591 is unique among PDE4 inhibitors due to its high selectivity and potency. Similar compounds include:
Roflumilast: Another PDE4 inhibitor used in the treatment of COPD.
Cilomilast: A PDE4 inhibitor that has been investigated for the treatment of asthma and COPD.
Apremilast: A PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
This compound stands out due to its balanced inhibition of all four PDE4 subtypes and its potential for use in a wide range of inflammatory and respiratory conditions .
Properties
CAS No. |
444659-43-2 |
---|---|
Molecular Formula |
C17H10Cl2F3N3O3 |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-8-methoxy-2-(trifluoromethyl)quinoline-5-carboxamide |
InChI |
InChI=1S/C17H10Cl2F3N3O3/c1-28-12-4-2-9(8-3-5-13(17(20,21)22)23-14(8)12)16(26)24-15-10(18)6-25(27)7-11(15)19/h2-7,27H,1H3 |
InChI Key |
NPGREARFJMFTDF-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxamide SCH 351591 SCH-351591 SCH351591 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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